molecular formula C19H17F2N3 B14241549 N~2~,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine CAS No. 247069-28-9

N~2~,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine

Cat. No.: B14241549
CAS No.: 247069-28-9
M. Wt: 325.4 g/mol
InChI Key: RKJXKBKRSIXXML-UHFFFAOYSA-N
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Description

N~2~,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine is a chemical compound with the molecular formula C19H17F2N3 and a molecular weight of 325.355 g/mol . This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms at positions 2 and 6 of a pyridine ring, which is further substituted with fluorine atoms at positions 3 and 5. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine typically involves the reaction of 2,3,5,6-tetrafluoropyridine with benzylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution of fluorine atoms with benzyl groups.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: N2,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyridine derivatives.

Scientific Research Applications

N~2~,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .

Comparison with Similar Compounds

Uniqueness: N2,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine is unique due to the presence of benzyl groups, which enhance its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Properties

CAS No.

247069-28-9

Molecular Formula

C19H17F2N3

Molecular Weight

325.4 g/mol

IUPAC Name

2-N,6-N-dibenzyl-3,5-difluoropyridine-2,6-diamine

InChI

InChI=1S/C19H17F2N3/c20-16-11-17(21)19(23-13-15-9-5-2-6-10-15)24-18(16)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H2,22,23,24)

InChI Key

RKJXKBKRSIXXML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C(=N2)NCC3=CC=CC=C3)F)F

Origin of Product

United States

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